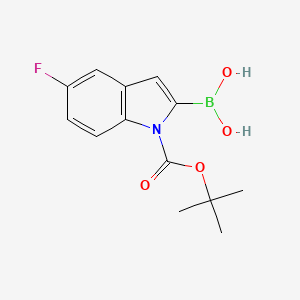

1-Boc-5-fluoroindole-2-boronic acid

Descripción general

Descripción

1-Boc-5-fluoroindole-2-boronic acid is a boronic acid derivative with the molecular formula C₁₃H₁₅BFNO₄ and a molecular weight of 279.07 g/mol . This compound is characterized by the presence of a boronic acid group attached to a fluorinated indole ring, which is further protected by a tert-butoxycarbonyl (Boc) group. It is commonly used in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties .

Métodos De Preparación

The synthesis of 1-Boc-5-fluoroindole-2-boronic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

Boc Protection: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Boronic Acid Formation: The protected indole is then subjected to lithiation using a strong base like n-butyllithium, followed by the addition of a boron source such as trimethyl borate or boron tribromide to form the boronic acid group.

Industrial production methods for this compound are similar but often optimized for scale, yield, and purity. These methods may involve continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

1-Boc-5-fluoroindole-2-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Boc-5-fluoroindole-2-boronic acid serves as a crucial intermediate in synthesizing pharmaceuticals. Its ability to inhibit specific enzymes makes it particularly valuable in developing targeted cancer therapies. The compound's boronic acid functionality allows for reversible covalent interactions with diols and other nucleophiles, making it a versatile reagent in biochemical assays and synthetic applications.

Case Study: Anticancer Activity

Research has shown that boronic acid derivatives can inhibit cell cycle progression, particularly at the G2/M phase, leading to growth inhibition in various cancer cell lines. For instance, a related boronic acid compound demonstrated an IC50 value of 6.66 nM against multiple myeloma cell lines, indicating strong antiproliferative effects . This suggests that this compound may possess similar anticancer activities warranting further investigation.

Bioconjugation

This compound is utilized in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other compounds. This capability enhances drug delivery systems and improves therapeutic efficacy. The ability to form stable complexes with biological molecules makes it an essential tool in designing targeted therapies.

Material Science

In material science, this compound is applied in creating advanced materials, including polymers and nanomaterials. These materials are used in electronics and coatings, offering improved performance and durability. Its unique properties allow for the development of materials with specific functional characteristics.

Fluorescent Probes

The compound acts as a building block for fluorescent probes used in biological imaging and diagnostics. Its ability to interact with biological molecules facilitates the visualization of cellular processes in real-time, making it invaluable for research in cell biology and medical diagnostics.

Comparison with Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| 1-Boc-5-chloroindole-2-boronic acid | Chlorine instead of fluorine | Similar applications but different reactivity |

| 1-Boc-5-bromoindole-2-boronic acid | Bromine atom | Participates in different types of coupling reactions |

| 1-Boc-5-methylindole-2-boronic acid | Methyl group | Affects steric and electronic properties |

The presence of the fluorine atom in this compound imparts distinct electronic effects compared to its analogs, influencing its reactivity patterns and applications .

Mecanismo De Acción

The mechanism of action of 1-Boc-5-fluoroindole-2-boronic acid primarily involves its reactivity as a boronic acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . In biological systems, this reactivity allows the compound to interact with specific molecular targets, potentially inhibiting enzymes or modulating signaling pathways .

Comparación Con Compuestos Similares

1-Boc-5-fluoroindole-2-boronic acid can be compared with other boronic acid derivatives, such as:

1-Boc-5-chloroindole-2-boronic acid: Similar in structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

1-Boc-5-bromoindole-2-boronic acid: Contains a bromine atom, which can participate in different types of coupling reactions.

1-Boc-5-methylindole-2-boronic acid: Features a methyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic effects and reactivity patterns compared to its analogs .

Actividad Biológica

1-Boc-5-fluoroindole-2-boronic acid is a boronic acid derivative with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. Its structural characteristics enable it to participate in various biochemical processes, making it a subject of interest for researchers exploring its biological activity.

- Molecular Formula : C₁₃H₁₅BFNO₄

- Molecular Weight : 279.07 g/mol

- Boiling Point : Approximately 446.5 °C (predicted)

- Flash Point : 223.8 °C

This compound operates primarily through its boronic acid functionality, which allows for reversible covalent interactions with diols and other nucleophiles. This property is crucial in biochemical assays and synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis .

Anticancer Properties

Research indicates that compounds containing boronic acid moieties, including this compound, exhibit promising anticancer activities. For instance, studies have shown that similar boronic acids can inhibit cell cycle progression at the G2/M phase, leading to growth inhibition in various cancer cell lines .

Case Study:

A study on a related boronic acid compound demonstrated an IC50 value of 6.66 nM against multiple myeloma cell lines, indicating strong antiproliferative effects . This suggests that this compound may also possess similar activities warranting further investigation.

Antibacterial and Antiviral Activities

Boronic acids have been explored for their antibacterial properties, particularly against resistant strains of bacteria. They can form covalent bonds with essential bacterial enzymes, thereby inhibiting their function . Additionally, some boronic acids have shown antiviral activity, making them potential candidates for therapeutic development against viral infections.

Biochemical Pathways

The compound's interaction with cellular proteins can influence various biochemical pathways:

- Cell Signaling : It may modulate signaling pathways by interacting with proteins involved in signal transduction.

- Gene Expression : The ability to bind transcription factors suggests a role in regulating gene expression.

Stability and Environmental Effects

The stability of this compound is crucial for its biological activity. It is recommended to store the compound at -20°C to maintain its integrity over time. In laboratory settings, prolonged exposure may lead to degradation and altered cellular responses.

Applications in Research and Industry

This compound finds applications across various fields:

- Medicinal Chemistry : As a precursor for synthesizing pharmaceutical compounds.

- Biological Imaging : Utilized in developing fluorescent probes due to its ability to interact with biological molecules.

- Material Science : Employed in creating advanced materials with specific functional properties .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

[5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHYEXHDCFQZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376877 | |

| Record name | 1-Boc-5-fluoroindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352359-23-0 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-fluoro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352359-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Boc-5-fluoroindole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-1H-indole-2-boronic acid, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.